N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a thiazole ring, an isoxazole ring, and a carboxamide group, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include stirring without solvent at room temperature or heating in a steam bath .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can range from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives are often explored for their potential biological activities and material properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiazole and isoxazole rings, such as:
- N-(benzothiazol-2-yl)-2-cyanoacetamide
- 2-aminothiazole derivatives
- Pyrazole derivatives
Uniqueness
What sets N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S/c15-7-10-8-16-14(21-10)17-13(19)11-6-12(20-18-11)9-4-2-1-3-5-9/h1-6,8H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHYELMDYWQJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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